Vibozilimod is being developed by Sun Pharmaceutical Industries and has undergone various stages of clinical trials, including Phase II studies focused on dermatological conditions. Its classification as a new chemical entity indicates that it has not been previously marketed or approved for any medical use . The drug's mechanism of action involves modulating lymphocyte egress from lymph nodes, thereby reducing peripheral lymphocyte counts and potentially mitigating autoimmune responses .
The molecular formula of vibozilimod is . The structure features a complex arrangement that includes a chloro-substituted phenyl group and an oxadiazole ring. The presence of these functional groups contributes to its pharmacological properties. The three-dimensional conformation of vibozilimod allows for effective binding to the sphingosine-1-phosphate receptor 1, facilitating its agonistic activity .
While specific chemical reactions involved in the synthesis of vibozilimod are not extensively documented in public sources, it can be inferred that the compound undergoes typical reactions associated with heterocyclic compounds. These may include nucleophilic substitutions and cyclization reactions that form the oxadiazole ring structure. The exact reaction conditions—such as temperature, solvent choice, and catalysts—are likely optimized to enhance yield and selectivity during its synthesis .
Vibozilimod functions primarily as an agonist for sphingosine-1-phosphate receptor 1. By activating this receptor, vibozilimod induces internalization of the receptor on lymphocytes, which prevents their migration from lymph nodes into the bloodstream. This mechanism effectively reduces lymphocyte counts in peripheral circulation, which is beneficial in treating conditions characterized by excessive immune activation, such as psoriasis and atopic dermatitis . Clinical studies have demonstrated that vibozilimod can significantly lower lymphocyte levels without causing severe adverse effects related to cardiac conduction abnormalities observed with other sphingosine-1-phosphate receptor modulators .
Vibozilimod exhibits several notable physical and chemical properties:
These properties are essential for formulation development aimed at ensuring effective delivery routes, particularly oral administration.
Vibozilimod is primarily being investigated for its applications in treating autoimmune diseases such as:
Sphingosine-1-phosphate (S1P) is a bioactive lipid that forms steep concentration gradients between lymphoid organs (low S1P) and circulatory systems (high S1P). These gradients govern lymphocyte trafficking by binding to G protein-coupled receptors, predominantly S1PR1, expressed on T and B cells [2] [5]. S1PR1 signaling activates Rho GTPases and integrin modulation, enabling lymphocytes to overcome retention signals (e.g., CCR7) and egress from lymph nodes into efferent lymphatics [1] [6]. Genetic deletion studies in mice confirm that S1PR1 is indispensable for thymic egress and lymph node evacuation, as S1PR1-deficient lymphocytes accumulate in lymphoid organs despite normal circulatory S1P gradients [5] [9]. The S1P-S1PR1 axis thus functions as a master regulator of immune surveillance, positioning it as a therapeutic target for autoimmune conditions where dysregulated lymphocyte migration drives tissue infiltration [2] [6].
Vibozilimod (chemical structure: 2-amino-2-propanediol sphingosine analogue) is a next-generation S1PR modulator that induces sustained receptor internalization and degradation. Unlike classical agonists (e.g., fingolimod), Vibozilimod exhibits reversible antagonism by binding S1PR1’s orthosteric site, promoting β-arrestin-dependent endocytosis without activating pro-migratory Gi protein pathways [9]. This uncoupling of internalization from signaling disrupts lymphocyte chemotaxis toward S1P gradients. In vivo studies show Vibozilimod reduces lymph node egress by >70% for naïve T cells and >50% for central memory T cells within 6 hours of administration [6] [9]. Crucially, Vibozilimod’s kinetics enable compartment-specific sequestration: effector T cells accumulate in the spleen, while naïve T cells are retained in lymph nodes, limiting systemic immunosuppression [6] [9].
Table 1: Lymphocyte Subset Distribution After Vibozilimod Treatment
Cell Type | Blood (% Reduction) | Lymph Nodes (% Increase) | Spleen (% Increase) |
---|---|---|---|
Naïve T Cells | 85% | 45% | 10% |
Central Memory T | 75% | 30% | 40% |
Effector Memory T | 60% | 15% | 65% |
B Cells | 50% | 25% | 20% |
Data derived from murine models and human PBMC assays [6] [9]
Beyond trafficking, Vibozilimod modulates transcriptional programs in activated lymphocytes. S1PR1 antagonism suppresses JNK phosphorylation, reducing c-Jun/AP-1-driven expression of pro-apoptotic proteins (BIM, BAX) and cytokines (TNF-α, IL-6) [6]. This shifts the BCL-2/BAX ratio toward survival, but paradoxically limits T cell expansion by inhibiting metabolic reprogramming. RNA-seq analyses reveal Vibozilimod downregulates mTORC1 targets (e.g., S6K1) and glycolytic enzymes (HK2, LDHA), starving activated T cells of ATP required for clonal expansion [6]. In Th17 cells, Vibozilimod reduces RORγt stability by 60% via IL-6/JAK/STAT3 inhibition, blunting IL-17A production [1] [3]. This dual regulation—trafficking arrest and transcriptional silencing—synergistically dampens effector responses without inducing lymphotoxicity [6] [9].
The IL-23/Th17 axis is a key driver of psoriasis, rheumatoid arthritis, and multiple sclerosis. Vibozilimod disrupts this axis through dual-node inhibition: (1) Directly, by sequestering IL-23-responsive T cells in lymph nodes, preventing their migration to inflamed tissues; (2) Indirectly, by suppressing dendritic cell S1PR1 signaling, which reduces IL-23 secretion by >40% in dermal DCs [3] [7]. In psoriatic models, Vibozilimod decreases IL-17A, IL-22, and CCL20 expression in skin by 50–70%, comparable to anti-IL-23 biologics [3] [7]. Notably, Vibozilimod’s efficacy exceeds fingolimod in TH17 suppression due to its preferential retention of CCR6+ T cells (Th17 precursors) in lymphoid organs [3]. This crosstalk highlights how S1PR1 modulators can target multiple tiers of autoimmune pathology.
Table 2: Cytokine Modulation by Vibozilimod in Autoimmune Models
Cytokine/Chemokine | Reduction (%) | Primary Source | Mechanism |
---|---|---|---|
IL-17A | 65% | Th17 Cells | RORγt destabilization |
IL-22 | 60% | Th17/γδ T Cells | STAT3 inhibition |
IL-23 | 45% | Dendritic Cells | S1PR1-DC maturation blockade |
CCL20 | 70% | Keratinocytes | Reduced IL-17A feedback |
TNF-α | 50% | Macrophages/T Cells | AP-1 suppression |
Data from imiquimod-induced psoriasis and EAE models [1] [3] [7]
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3